molecular formula C4H5F3O3 B1225768 (2,2,2-Trifluoroethoxy)acetic acid CAS No. 675-67-2

(2,2,2-Trifluoroethoxy)acetic acid

Cat. No.: B1225768
CAS No.: 675-67-2
M. Wt: 158.08 g/mol
InChI Key: ICSOIMDWVVEKBW-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethoxy)acetic acid is an organofluorine compound consisting of acetic acid carrying a 2-(2,2,2-trifluoroethoxy) substituent . It is known for its unique chemical properties due to the presence of fluorine atoms, which impart high electronegativity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2,2-Trifluoroethoxy)acetic acid can be synthesized through various methods. One common method involves the reaction of 2,2,2-trifluoroethanol with acetic acid in the presence of an acid catalyst such as sulfuric acid . Another method involves the reaction of methyl 2-(2,2,2-trifluoroethoxy)acetate with sodium hydroxide in methanol, followed by concentration and extraction with ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroethoxy)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions include trifluoroacetic acid, various fluorinated alcohols, and substituted acetic acid derivatives .

Scientific Research Applications

(2,2,2-Trifluoroethoxy)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethoxy)acetic acid involves its interaction with molecular targets through its trifluoroethoxy group. This group imparts high electronegativity, which can influence the reactivity and binding affinity of the compound with various enzymes and receptors. The pathways involved often include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,2,2-Trifluoroethoxy)acetic acid is unique due to its combination of the trifluoroethoxy group with an acetic acid backbone, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring both high electronegativity and the ability to participate in a variety of chemical reactions .

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O3/c5-4(6,7)2-10-1-3(8)9/h1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSOIMDWVVEKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406208
Record name (2,2,2-trifluoroethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675-67-2
Record name Acetic acid, 2-(2,2,2-trifluoroethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2,2-trifluoroethoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-trifluoroethoxy)acetic acid
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Synthesis routes and methods I

Procedure details

To a 3-neck 2-liter round-bottom flask equipped with a mechanical stirrer, reflux condenser and addition funnel was added sodium hydride (60% dispersion in mineral oil) (41.70 g, 1.043 moles) and 1000 ml of toluene under nitrogen. 2,2,2-Trifluoroethanol (52.02 g, 0.520 moles) was added dropwise and this mixture was stirred at room temperature for 0.5 hours. A solution of bromoacetic acid (72.45 g, 0.520 moles) in 100 ml of toluene was then added dropwise and the resulting mixture heated at reflux for 48 hours. After cooling the mixture to room temperature, water (250 ml) was added and the layers separated. The aqueous layer was washed with ether (3×75 ml) and then acidified to pH 1 with concentrated hydrochloric acid. The resulting mixture was extracted with ether (3×100 ml) and the combined extracts washed with saturated sodium chloride solution (1×75 ml), dried over magnesium sulfate and concentrated in vacuo to give a yellow oil. Distillation of this oil gave 31.6 g of the product as a colorless oil, bp 110°-118° C./16 mm.
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
52.02 g
Type
reactant
Reaction Step Two
Quantity
72.45 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-(2,2,2-trifluoroethoxy)acetate (8.26 g, 47.98 mmol) and methanol (16 mL) was added sodium hydroxide (1.92 g, 47.98 mmol) in methanol (16 mL). After stirring for 18 hours, the reaction was concentrated and ether (170 mL) was added. The mixture was cooled to 0° C. and concentrated sulfuric acid (2.15 g, 43.9 mmol) in ether (7.5 mL) was slowly added. The resulting mixture was stirred for 18 hours, filtered and concentrated to give the title compound as a colorless oil (7.15 g, 94%), MS(CI): 159(M+H); H-NMR (300 MHz, DMSO-d6): 4.14(q, J=9.3 Hz, 2H), 4.21(s, 2H), 12.92(s, 1H).
Quantity
8.26 g
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (2,2,2-Trifluoroethoxy)acetic acid enable the determination of enantiomeric composition and absolute configuration?

A1: this compound, often derivatized into its acid chloride form, acts as a chiral derivatizing agent (CDA). It reacts with chiral amines, alcohols, and thiols to form diastereomeric esters or amides. [] These diastereomers have distinct physical properties, unlike enantiomers. This difference is key as it allows for their separation and analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. By analyzing the NMR spectra of the derivatized compounds, researchers can determine the ratio of diastereomers formed, reflecting the original enantiomeric composition of the starting material. Furthermore, by comparing the NMR data with known standards or using established correlations, the absolute configuration of the original enantiomers can be determined. []

Q2: What are the advantages of using this compound as a CDA compared to other methods?

A2: While the provided research doesn't directly compare this compound with other CDAs, it highlights some advantages. The paper emphasizes the simplicity of the derivatization procedure and the ability to obtain clean and well-resolved NMR spectra. [] This suggests that this CDA could offer advantages in terms of ease of use and clarity of analytical results, which are crucial factors in chiral analysis. Further research comparing this CDA with other established methods would provide a more complete picture of its relative advantages and limitations.

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